molecular formula C14H11N3O2 B8478604 2-(4-Amino-phenyl)-8-hydroxy-3H-quinazolin-4-one

2-(4-Amino-phenyl)-8-hydroxy-3H-quinazolin-4-one

Cat. No. B8478604
M. Wt: 253.26 g/mol
InChI Key: FNYTYXJFOSRUTI-UHFFFAOYSA-N
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Patent
US06156739

Procedure details

8-Hydroxy-2-(4'-nitrophenyl)quinazolin-4-[3 H]-one, prepared from 3-methoxy-2-aminobenzamide as in Example 5, (50 mg, 0.18 mmol) was suspended in methanol (20 ml) with palladium-carbon catalyst (20 mg) and the reaction vessel was placed under the atmosphere of hydrogen at ambient temperature and pressure. The reaction mixture changed from a yellow suspension to a clear, colourless solution, whereupon the catalyst was removed by filtration through Celite™. The solvent was removed under vacuum to leave a cream pale brown solid, which was recystallised from aq. methanol (25.7 mg, 0.1 mmol, 57%), m.p. >230° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step Four
Quantity
25.7 mg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1)[NH:8][C:7]2=[O:21].COC1C(N)=C(C=CC=1)C(N)=O.[H][H]>CO.[C].[Pd]>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[CH:14][CH:13]=1)[NH:8][C:7]2=[O:21] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C(=O)N)C=CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
25.7 mg
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
whereupon the catalyst was removed by filtration through Celite™
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a cream pale brown solid, which

Outcomes

Product
Name
Type
Smiles
OC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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